N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide
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Overview
Description
“N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide” is a chemical compound with the molecular formula C16H16N2O5S . It is offered by various chemical suppliers.
Chemical Reactions Analysis
The specific chemical reactions involving “N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide” are not provided in the search results . For detailed information on its reactivity, it would be best to refer to scientific literature.Scientific Research Applications
Chemosensors for Phosgene Detection
A study explored derivatives of o-phenylenediamine for phosgene detection, showing the potential of certain organic dyes and nanofiber platforms in sensing toxic agents like phosgene through colorimetric and fluorescence changes. This research emphasizes the utility of specific organic compounds in environmental and safety applications (Hu et al., 2016).
Oxidation Mechanisms
Research on the oxidation of methoxy substituted benzyl phenyl sulfides has contributed to understanding the mechanisms by which oxidants interact with sulfides. This insight is crucial for distinguishing between single electron transfer processes and direct oxygen atom transfers, relevant in synthetic organic chemistry (Lai, Lepage, & Lee, 2002).
Synthesis of Cyclopropanes
A study outlined a method for synthesizing functionalized cyclopropanes, utilizing rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes. This research underlines the compound's role in developing synthetic methodologies for creating structurally complex molecules with potential applications in drug development and materials science (Davies et al., 1996).
Antimicrobial and Anticancer Agents
A study synthesized novel pyrazolopyrimidines with phenylsulfonyl groups, evaluating their antimicrobial activities. This research demonstrates the potential of such compounds in developing new antimicrobial agents with efficacy against bacteria and fungi (Alsaedi, Farghaly, & Shaaban, 2019).
Kinase Inhibitors
Research on beta-piperidinoethylsulfides for cyclin-dependent kinase inhibition illustrates the compound's potential in cancer therapeutics. The methodology developed for these compounds shows promise for applications in medicinal chemistry, particularly in designing cancer treatments (Griffin et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-13-7-5-6-12(10-13)16(19)23-18-15(17)11-24(20,21)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEKSHDKMHRIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)ON=C(CS(=O)(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)O/N=C(/CS(=O)(=O)C2=CC=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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